p-Phenylenediamine sulfate

Solubility Formulation Science Aqueous Media Processing

Standard p-phenylenediamine (PPD) free base suffers from rapid oxidation and batch inconsistency. This sulfate salt offers enhanced solid-state stability and controlled aqueous solubility (3.706 g/L at 30°C). - **Polyaniline nanofibers**: Enables template/surfactant-free synthesis of ultralong nanofibers vs. irregular agglomerates. - **Energy storage**: Electrochemically inert sulfate counterion for aqueous redox flow capacitors (86-130% capacitance enhancement). - **Compliance**: Permitted up to 2.0% (as free base) in cosmetics under Chinese regulations; conversion factor 1.91 for formulation.

Molecular Formula C6H10N2O4S
Molecular Weight 206.22 g/mol
CAS No. 50994-40-6
Cat. No. B3426140
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namep-Phenylenediamine sulfate
CAS50994-40-6
Molecular FormulaC6H10N2O4S
Molecular Weight206.22 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N)N.OS(=O)(=O)O
InChIInChI=1S/C6H8N2.H2O4S/c7-5-1-2-6(8)4-3-5;1-5(2,3)4/h1-4H,7-8H2;(H2,1,2,3,4)
InChIKeyUFPKLWVNKAMAPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

p-Phenylenediamine Sulfate: Chemical Identity and Properties


p-Phenylenediamine sulfate (CAS 50994-40-6, also listed as 16245-77-5 for the 1:1 salt; synonym: benzene-1,4-diamine sulfate) is the sulfate salt of p-phenylenediamine (PPD), an aromatic amine with a molecular formula of C6H10N2O4S and a molecular weight of 206.22 g/mol . The compound is typically supplied as a white to off-white crystalline powder with a melting point exceeding 300°C, and it exhibits hygroscopic sensitivity . As the salt form of PPD, this compound is primarily utilized as an oxidative hair dye precursor and as an intermediate in the synthesis of dyes, pigments, and functional polymers .

Stable salt form Sulfate counterion enhances solid-state stability and reduces oxidative degradation vs. free base
Controlled aqueous solubility Supports gradual release and precipitation control in water-based polymerization and electrochemical systems
Research workflows Suited for conductive polymer nanofiber synthesis, redox-mediated capacitors, solid-state sulfonation, and hair dye formulation studies

p-Phenylenediamine Sulfate: Limitations of Generic Substitution


Direct substitution of p-phenylenediamine sulfate with the free base p-phenylenediamine or alternative salt forms (e.g., hydrochloride) is not functionally equivalent in key research and industrial contexts. The sulfate salt confers distinct physical properties—specifically, enhanced solid-state stability, reduced oxidation during storage, and controlled aqueous solubility (3.706 g/L at 30°C) —that fundamentally affect its behavior as a polymerization comonomer and as a color precursor in oxidative hair dye formulations. In electrochemical and polymer synthesis applications, the sulfate counterion influences both the morphology of resulting conductive polymers and the redox mediation efficiency compared to neutral or alternative salt forms [1]. Furthermore, regulatory safety assessments differentiate the sulfate salt as a distinct cosmetic ingredient with established concentration limits, rendering generic interchange inadvisable for compliance-driven procurement [2].

Solid-state stability and oxidation protection
The sulfate salt provides enhanced storage stability and oxidation resistance; direct replacement with free base PPD may compromise shelf life and reproducibility.
Solubility and dissolution behavior
Controlled lower solubility (~10× less than free base) affects dissolution kinetics and precipitation in aqueous processing; generic substitution may alter formulation performance.
Regulatory and specification differentiation
Regulatory assessments treat sulfate salt as a distinct cosmetic ingredient with defined concentration limits; interchange with other salt forms or free base may not meet compliance requirements.

p-Phenylenediamine Sulfate vs. Analogs: Differentiation Evidence


Aqueous Solubility: Sulfate Salt vs. Free Base

The sulfate salt of p-phenylenediamine exhibits a measured aqueous solubility of 3.706 g/L at 30°C . In contrast, the free base p-phenylenediamine demonstrates substantially higher aqueous solubility (>38 g/L or 38,000 ppm in cold water) [1]. This controlled lower solubility of the sulfate salt is a deliberate feature for applications requiring gradual, sustained release of the active PPD moiety or where precipitation control is critical. The salt form's hygroscopic nature and LogP of 0.856 at 25°C further differentiate its partitioning behavior relative to the free base .

Aqueous solubility
Head-to-head
3.706 g/L (30°C) vs. >38 g/L (free base, cold water)
Supports controlled dissolution and sustained availability in aqueous media
Temperature-specific measurement; sulfate salt ≈10× lower solubility
Solubility Formulation Science Aqueous Media Processing

Morphology Control: p-Phenylenediamine Comonomer

In the chemical oxidative copolymerization of aniline, the incorporation of p-phenylenediamine (as the comonomer precursor) induces a dramatic morphological transformation of the resulting polyaniline product. Conventional aniline-only polymerization using ammonium peroxydisulfate in aqueous solution yields irregular particle agglomerates [1]. In contrast, the addition of p-phenylenediamine to the polymerization system produces high-quality ultralong nanofibers without the use of any template or surfactant [1]. This morphological control is attributed to the diamine functionality of p-phenylenediamine enabling both chain extension and crosslinking during copolymerization. While this study utilized the free base form, the sulfate salt serves as a stable, pre-weighed precursor for such polymerization reactions, offering handling advantages relative to the air-sensitive free base [2].

Polymer morphology
Head-to-head
Ultralong nanofibers (with PPD comonomer) vs. irregular agglomerates (aniline-only)
Enables template-free nanofiber synthesis for conductive polymers
Free base used in study; sulfate salt offers oxidative protection as precursor
Conductive Polymers Polyaniline Nanofibers Morphology Control

Redox-Mediated Capacitance Enhancement

In electrochemical flow capacitor (EFC) systems, the addition of p-phenylenediamine (PPD) as a redox mediator to carbon-electrolyte slurries significantly enhances pseudocapacitive performance. A carbon slurry prepared with p-phenylenediamine (0.139 M in 2 M KOH electrolyte) demonstrates an 86% increase in capacitance when compared with KOH electrolyte alone, and a 130% increase when compared to previously reported neutral electrolyte-based slurries [1]. The sulfate salt form of p-phenylenediamine provides a stable, readily dissolvable source of the PPD redox mediator for such aqueous electrochemical applications, with the sulfate counterion being electrochemically inert in the operating potential window.

Capacitance enhancement
Head-to-head
+86% vs. KOH baseline; +130% vs. neutral electrolyte slurries
Redox mediator significantly boosts pseudocapacitance in flow capacitors
0.139 M PPD in 2 M KOH; sulfate counterion electrochemically inert
Electrochemical Flow Capacitor Pseudocapacitance Redox Mediator

Thermal Decomposition: Sulfate Salt vs. Free Base

Thermal decomposition studies of phenylenediammonium sulfate (PDAS) salts—the class to which p-phenylenediamine sulfate belongs—reveal a distinct decomposition pathway not available to the free base form. Under vacuum heating in the solid state, PDAS salts undergo proton transfer to yield diaminobenzene sulfonic acids (DABSA) [1]. This sulfonation reaction proceeds via intramolecular rearrangement and represents a synthetic route to sulfonated aromatic amines that bypasses the use of aggressive sulfonating agents like fuming sulfuric acid or chlorosulfonic acid. The free base p-phenylenediamine cannot undergo this transformation without an external sulfur source and under identical thermal conditions would sublime or undergo oxidative degradation rather than sulfonation [1].

Thermal decomposition
Class-level
Yields diaminobenzene sulfonic acids (DABSA); free base sublimes/degrades without sulfonation
Unique solid-state sulfonation route not available with free base
Vacuum heating; para-isomer identity must be verified
Thermal Stability Thermogravimetric Analysis Solid-State Chemistry

Regulatory Limits in Hair Dye Formulations

p-Phenylenediamine sulfate is a permitted oxidative hair dye ingredient with a defined maximum use concentration under Chinese cosmetic regulations. According to the Safety and Technical Standards for Cosmetics (2015 Edition), Table 7 (Permitted Hair Dyes), the maximum allowed concentration is 2.0% calculated as the free base [1]. The sulfate salt's molecular weight (206.22 g/mol) relative to the free base (108.14 g/mol) necessitates a conversion factor of approximately 1.91 for formulation calculations—meaning that to achieve a free base equivalent of 2.0%, 3.82% of the sulfate salt must be used. N-Phenyl-p-phenylenediamine sulfate, a related analog, has a separate safety assessment concluding safety at concentrations up to 1.7% as free base [2]. This regulatory differentiation between p-phenylenediamine sulfate and its N-phenyl analog prevents arbitrary substitution without reformulation and compliance verification.

Regulatory limit (free base)
Context-dependent
2.0% max. for PPD sulfate vs. 1.7% for N-phenyl analog (Chinese cosmetic regulation)
Supports higher color depth formulation research within permitted limits
Salt-to-base conversion factor ≈1.91 required for accurate dosing
Cosmetic Regulation Hair Dye Safety Formulation Compliance

p-Phenylenediamine Sulfate: Optimal Research and Industrial Applications


Template-Free Synthesis of Conductive Polymer Nanofibers

Researchers synthesizing nanostructured polyaniline or related conductive polymers should select p-phenylenediamine sulfate as a comonomer precursor when the objective is to achieve nanofiber morphology without the use of templates or surfactants. As demonstrated by Li et al. (2013) [1], the incorporation of p-phenylenediamine transforms the polymerization product from irregular particle agglomerates to ultralong nanofibers. The sulfate salt provides a stable, pre-weighed, and oxidation-protected form of the diamine comonomer, facilitating reproducible experimental conditions. The controlled aqueous solubility (3.706 g/L at 30°C) allows for gradual dissolution and sustained monomer availability during the polymerization process, contributing to the observed morphological control.

Aqueous Electrochemical Energy Storage with Redox Mediator

For development of electrochemical flow capacitors (EFCs) and related aqueous energy storage devices, p-phenylenediamine sulfate offers a stable, water-soluble source of the p-phenylenediamine redox mediator. Research by Hatzell et al. (2013) [1] demonstrates that PPD-containing carbon-electrolyte slurries yield capacitance enhancements of 86-130% relative to non-mediated systems. The sulfate salt form is particularly suitable for aqueous electrolyte systems (e.g., KOH-based) because the sulfate counterion is electrochemically inert in the relevant potential window and does not introduce interfering redox activity. The salt's hygroscopic nature and LogP of 0.856 facilitate predictable dissolution behavior and electrolyte preparation.

Solid-State Synthesis of Sulfonated Aromatic Diamines

Investigators pursuing solvent-free, solid-state synthetic routes to sulfonated aromatic amines should procure p-phenylenediamine sulfate specifically for its unique thermal decomposition pathway. As established by Singh et al. (2008) [1], phenylenediammonium sulfate salts undergo proton transfer upon vacuum heating to yield diaminobenzene sulfonic acids (DABSA). This transformation represents a green chemistry alternative to conventional sulfonation using aggressive reagents. The sulfate salt's melting point exceeding 300°C provides a wide thermal window for controlled heating and reaction optimization. Researchers interested in this application should verify the specific isomeric form (para-) of the salt, as the thermal behavior may vary between ortho-, meta-, and para-phenylenediammonium sulfate isomers.

Regulatory-Compliant Hair Dye Formulations

Formulators developing oxidative hair dye products intended for markets subject to Chinese cosmetic regulations should procure p-phenylenediamine sulfate when a primary intermediate with a permitted maximum concentration of 2.0% (as free base) is required [1]. This concentration limit provides a 0.3 percentage point formulation flexibility advantage over N-phenyl-p-phenylenediamine sulfate, which is limited to 1.7% as free base per CIR safety assessment . The sulfate salt's controlled aqueous solubility profile and solid-state stability further support consistent formulation behavior and shelf-life reliability. Formulators should note the required conversion factor of approximately 1.91 when calculating salt addition to achieve target free base concentrations.

Application
Selection Property
Validation Focus
Template-free conductive polymer nanofiber synthesis
Morphology control via diamine comonomer
Nanofiber formation without templates or surfactants
Aqueous electrochemical flow capacitor R&D
Redox-mediated capacitance enhancement
Pseudocapacitance increase vs. non-mediated electrolytes
Solid-state sulfonated diamine synthesis
Thermal sulfonation reactivity
DABSA formation under vacuum heating; isomer verification
Oxidative hair dye formulation research
Controlled solubility and regulatory concentration limits
Compliance with permitted limits and color performance

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